1-Bromo-5-methyl-2,4-dinitrobenzene
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Overview
Description
1-Bromo-5-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, featuring bromine, methyl, and two nitro groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination reactions. The typical synthetic route includes:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro groups deactivate the benzene ring towards further electrophilic substitution, making it less reactive.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, such as in the presence of a strong base.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or bromine-containing reagents with a catalyst like iron(III) bromide.
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide.
Major Products:
Nitration: Introduction of nitro groups.
Bromination: Introduction of bromine atom.
Nucleophilic Substitution: Replacement of bromine with nucleophiles, forming various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-methyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in biochemical assays, such as glutathione S-transferase (GST) assays, to study enzyme activity.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methyl-2,4-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups withdraw electron density from the benzene ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.
Comparison with Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison: 1-Bromo-5-methyl-2,4-dinitrobenzene is unique due to the presence of both bromine and methyl groups along with two nitro groups. This combination of substituents imparts distinct chemical properties, such as reactivity towards nucleophiles and electrophiles, which are different from other dinitrobenzene isomers.
Properties
IUPAC Name |
1-bromo-5-methyl-2,4-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNGFFZOPEJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968998 |
Source
|
Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-53-0 |
Source
|
Record name | NSC10983 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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